Acetylcholine

Overview

Description

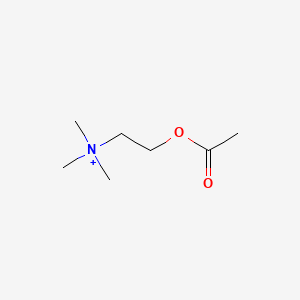

Acetylcholine is an organic compound that functions as a neurotransmitter in both the central and peripheral nervous systems. It is an ester of acetic acid and choline and plays a crucial role in transmitting nerve impulses across synapses. This compound is the primary neurotransmitter of the parasympathetic nervous system, which is responsible for contracting smooth muscles, dilating blood vessels, increasing bodily secretions, and slowing the heart rate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylcholine is synthesized in the body from choline and acetyl coenzyme A through the action of the enzyme choline acetyltransferase. In laboratory settings, this compound can be synthesized by reacting choline with acetic anhydride or acetyl chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the enzymatic synthesis using choline acetyltransferase. This method ensures high specificity and yield. The process involves the extraction of choline from natural sources or its chemical synthesis, followed by its acetylation using acetyl coenzyme A .

Chemical Reactions Analysis

Types of Reactions: Acetylcholine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: this compound is hydrolyzed by the enzyme acetylcholinesterase into choline and acetic acid.

Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Major Products Formed:

Hydrolysis: Choline and acetic acid.

Oxidation: Various oxidation products depending on the oxidizing agent used.

Substitution: Derivatives of this compound with different functional groups.

Scientific Research Applications

Role in Neurodegenerative Diseases

Alzheimer’s Disease (AD)

Acetylcholine plays a pivotal role in cognitive function, and its deficiency is a hallmark of Alzheimer's disease. The decline in ACh levels is attributed to the loss of cholinergic neurons in the basal forebrain. Cholinesterase inhibitors (ChEIs), such as donepezil, rivastigmine, and galantamine, are commonly used to enhance cholinergic transmission by inhibiting the enzyme that breaks down ACh. These drugs have shown modest benefits in improving cognitive function and slowing disease progression in AD patients .

Myasthenia Gravis (MG)

In MG, autoantibodies target this compound receptors at the neuromuscular junction, leading to muscle weakness. Treatments often involve ChEIs to increase ACh availability at the synapse, thereby improving muscle contraction .

Lambert-Eaton Myasthenic Syndrome (LEMS)

LEMS is characterized by reduced ACh release due to autoantibodies against voltage-gated calcium channels. This condition can be treated with therapies that enhance ACh release or mimic its action .

Neuromodulation and Cognitive Enhancement

This compound acts as a neuromodulator in the brain, influencing synaptic plasticity and neuronal excitability. It enhances sensory processing and attention by modulating the activity of neural circuits involved in learning and memory. Studies have demonstrated that cholinergic signaling can improve performance in tasks requiring rapid responses and decision-making .

Cognitive Enhancement

Research indicates that increasing ACh levels can enhance cognitive functions such as attention and memory. For instance, drugs targeting nicotinic this compound receptors (nAChRs) are being explored for their potential to improve cognitive deficits associated with aging and neurodegenerative diseases .

Drug Development

The understanding of this compound's mechanisms has led to the development of various therapeutic agents targeting cholinergic systems:

Acetylcholinesterase Inhibitors (AChEIs)

AChEIs are pivotal in treating conditions like AD and MG. Newer compounds are being developed that not only inhibit AChE but also possess multi-target effects on other pathways associated with neurodegeneration .

Nicotinic Receptor Modulators

Nicotinic this compound receptors are implicated in several physiological processes and diseases, including cancer. Research is ongoing into drugs that can selectively modulate these receptors to treat conditions such as anxiety disorders, schizophrenia, and even certain cancers .

Case Studies

Mechanism of Action

Acetylcholine exerts its effects by binding to specific receptors on the surface of target cells. There are two main types of this compound receptors: nicotinic and muscarinic.

Nicotinic Receptors: These are ligand-gated ion channels that, when activated by this compound, allow the influx of sodium ions, leading to depolarization and muscle contraction.

Muscarinic Receptors: These are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction, glandular secretion, and modulation of heart rate.

Comparison with Similar Compounds

Acetylcholine is unique among neurotransmitters due to its dual role in both the central and peripheral nervous systems. Similar compounds include:

Phosphatidylcholine: A major component of biological membranes and a precursor to this compound.

Muscarine and Nicotine: Agonists that mimic the action of this compound at muscarinic and nicotinic receptors, respectively.

This compound’s ability to act on both nicotinic and muscarinic receptors, along with its rapid hydrolysis by acetylcholinesterase, distinguishes it from other neurotransmitters and makes it a critical component of the nervous system .

Biological Activity

Acetylcholine (ACh) is a critical neurotransmitter in both the peripheral and central nervous systems, influencing a variety of physiological processes, including muscle contraction, memory, and cognitive functions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various physiological systems, and implications in health and disease.

This compound exerts its effects primarily through two classes of receptors: nicotinic this compound receptors (nAChRs) and muscarinic this compound receptors (mAChRs) .

- Nicotinic Receptors : These are ionotropic receptors that mediate fast synaptic transmission. They are found at the neuromuscular junction and in the central nervous system (CNS), where they play roles in attention, learning, and memory.

- Muscarinic Receptors : These are metabotropic receptors that influence various physiological processes through G-protein coupled mechanisms. They modulate heart rate, glandular secretions, and neuronal excitability.

Effects on Neuronal Activity

This compound significantly alters neuronal excitability and synaptic transmission:

- Synaptic Plasticity : ACh is essential for synaptic plasticity, which underlies learning and memory. It enhances persistent spiking activity in cortical neurons, allowing for the maintenance of information over time .

- Neuromodulation : ACh modulates the activity of neuronal networks, influencing behaviors related to attention and response to stimuli. It can enhance or inhibit responses depending on the context and receptor subtype involved .

Role in Learning and Memory

Research indicates that both nAChRs and mAChRs are involved in the encoding of new memories. For example, ACh has been shown to enhance persistent spiking in neurons within the entorhinal cortex during memory tasks . The cholinergic system's involvement in cognitive flexibility suggests that ACh is crucial for adapting to new information and experiences .

Clinical Implications

This compound's role extends into clinical realms, particularly concerning its potential as a biomarker in various diseases:

- Pulmonary Hypertension (PH) : Elevated levels of circulating ACh have been associated with poorer prognoses in patients with PH. A study involving 408 patients indicated that those with high ACh levels had worse functional class scores and higher mortality risks compared to those with lower levels .

| Parameter | High ACh Group | Low ACh Group |

|---|---|---|

| WHO Functional Class | Worse | Better |

| 6-Minute Walk Distance | Lower | Higher |

| NT-proBNP Levels (pg/ml) | 881.0 (278.7, 2258.0)* | 395.3 (116.4, 1152.5) |

Case Studies

- Cognitive Flexibility : Research at King's College London demonstrated that increased ACh levels enhance cognitive flexibility and neuroplasticity, suggesting therapeutic targets for disorders characterized by cognitive deficits .

- Reproductive Physiology : Studies have shown that cholinergic signaling influences gonadotropin-releasing hormone (GnRH) neurons, affecting reproductive hormone secretion in male mice. Pharmacogenetic activation of cholinergic systems was linked to increased luteinizing hormone secretion .

Properties

IUPAC Name |

2-acetyloxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPILFWXSMYKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2260-50-6 (iodide), 60-31-1 (chloride), 66-23-9 (bromide), 927-86-6 (perchlorate) | |

| Record name | Acetylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8075334 | |

| Record name | Acetylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51-84-3, 14047-05-3 | |

| Record name | Acetylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (14C)-Acetylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-acetoxyethyl)trimethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9YNS0M02X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 °C | |

| Record name | Acetylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.